molecular formula C18H22ClNO2 B2630886 Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 855849-89-7

Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B2630886
CAS No.: 855849-89-7
M. Wt: 319.83
InChI Key: FCODHBUWEZUURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of a boron reagent, such as bis(pinacolato)diboron, and a palladium catalyst, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures, such as spirooxindoles and spiroindanes . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic core.

Properties

IUPAC Name

tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCODHBUWEZUURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.